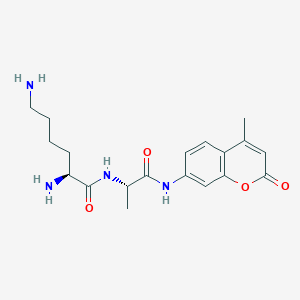![molecular formula C23H25N3O B1664257 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A778317 involves the reaction of 1-(®-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea. The process typically includes the following steps:
Formation of the Indan Derivative: The initial step involves the preparation of the indan derivative through a series of reactions, including alkylation and cyclization.
Urea Formation: The indan derivative is then reacted with isoquinolin-5-yl-urea under specific conditions to form the final product, A778317.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
A778317 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: A778317 can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of reduced analogs.
Scientific Research Applications
A778317 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPV1 receptor and its role in various chemical processes.
Biology: Employed in biological studies to investigate the physiological and pathological roles of the TRPV1 receptor.
Medicine: Potential therapeutic applications in pain management and other conditions involving TRPV1 receptor activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TRPV1 receptor.
Mechanism of Action
A778317 exerts its effects by competitively binding to the TRPV1 receptor, thereby blocking its activation by various stimuli such as capsaicin and acidic conditions . This inhibition prevents the influx of calcium ions into the cells, which is a critical step in the signaling pathway mediated by the TRPV1 receptor.
Comparison with Similar Compounds
Similar Compounds
A778316: A stereoisomer of A778317, which is less potent in blocking TRPV1 receptor activation.
A425619: Another TRPV1 receptor antagonist with a different chemical structure.
A784168: A compound with similar antagonistic properties but different molecular targets.
Uniqueness of A778317
A778317 is unique due to its high affinity and stereoselectivity for the TRPV1 receptor. Its potent antagonistic properties make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N3O |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)17-8-9-18-15(13-17)7-10-21(18)26-22(27)25-20-6-4-5-16-14-24-12-11-19(16)20/h4-6,8-9,11-14,21H,7,10H2,1-3H3,(H2,25,26,27)/t21-/m1/s1 |
InChI Key |
VPSCJCQPUGKRNC-OAQYLSRUSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(5-tertbutylindan-1-yl)-3-isoquinolin-5-ylurea A 778317 A-778317 A778317 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





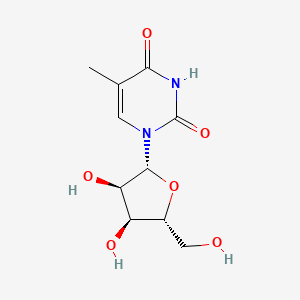
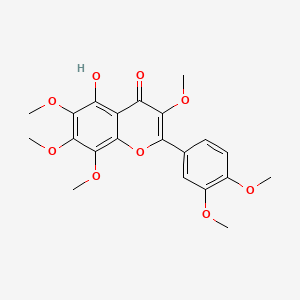
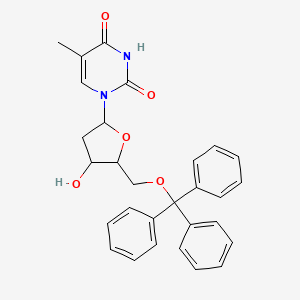

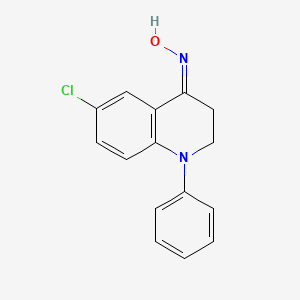

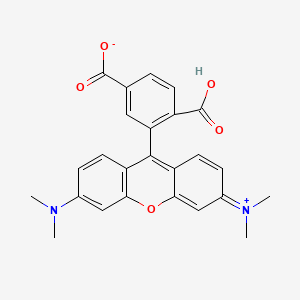
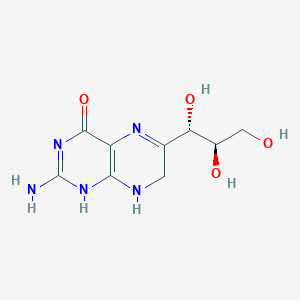

amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)
